4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
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Overview
Description
4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with 4-methylphenylpiperazine in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dichlorophenyl)piperazine-1-carboxamide
- N-(4-methylphenyl)piperazine-1-carboxamide
- 4-(3,4-dichlorophenyl)-N-phenylpiperazine-1-carboxamide
Uniqueness
4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is unique due to the presence of both 3,4-dichlorophenyl and 4-methylphenyl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, pharmacokinetics, and pharmacodynamics, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-13-2-4-14(5-3-13)21-18(24)23-10-8-22(9-11-23)15-6-7-16(19)17(20)12-15/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGVFILLDPMYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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